molecular formula C13H10F2O B6373332 2-Fluoro-4-(5-fluoro-2-methylphenyl)phenol, 95% CAS No. 1261918-04-0

2-Fluoro-4-(5-fluoro-2-methylphenyl)phenol, 95%

Cat. No.: B6373332
CAS No.: 1261918-04-0
M. Wt: 220.21 g/mol
InChI Key: HIQCBQNSXZAAIH-UHFFFAOYSA-N
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Description

2-Fluoro-4-(5-fluoro-2-methylphenyl)phenol (95%) is an organic compound that is widely used as a synthetic intermediate in various industries. It is an aromatic compound that is a white crystalline solid with a melting point of 76-78 °C. It is soluble in polar solvents such as water, alcohols, and ethers, and insoluble in nonpolar solvents such as benzene and chloroform. The compound has a molecular weight of 218.19 g/mol and a density of 1.15 g/cm3.

Mechanism of Action

2-Fluoro-4-(5-fluoro-2-methylphenyl)phenol (95%) is an aromatic compound that is believed to act as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. It is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other compounds. It is also believed to act as an inhibitor of UDP-glucuronosyltransferases, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-Fluoro-4-(5-fluoro-2-methylphenyl)phenol (95%) is believed to have several biochemical and physiological effects. It is believed to have anti-inflammatory and antioxidant properties, as well as to have the ability to inhibit the growth of certain bacteria. It is also believed to have the ability to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Fluoro-4-(5-fluoro-2-methylphenyl)phenol (95%) in laboratory experiments is its high purity, which allows for more accurate results. Additionally, it is relatively easy to obtain and store, making it a convenient reagent for use in experiments. However, it is important to note that the compound can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

Some potential future directions for research on 2-Fluoro-4-(5-fluoro-2-methylphenyl)phenol (95%) include further exploration of its biochemical and physiological effects, as well as its potential uses in the synthesis of new compounds. Additionally, further research could be done on its potential toxicity and the mechanisms by which it could cause adverse health effects. Other potential areas of research include its potential applications in the development of new drugs, as well as its potential uses in the synthesis of polymers and other materials.

Synthesis Methods

2-Fluoro-4-(5-fluoro-2-methylphenyl)phenol (95%) is synthesized by a reaction between 2-fluoro-5-fluoro-2-methylphenol and anhydrous hydrogen fluoride in anhydrous methanol. The reaction is carried out at room temperature for 3-4 hours. The product is then purified by recrystallization from methanol or ethanol.

Scientific Research Applications

2-Fluoro-4-(5-fluoro-2-methylphenyl)phenol (95%) is widely used in scientific research as a reagent for the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, polymers, and other materials. It has been used in the synthesis of polymers such as poly(2-fluoro-4-(5-fluoro-2-methylphenyl)phenol), poly(2-fluoro-4-(5-fluoro-2-methylphenyl)phenol-co-2-fluoro-5-fluoro-2-methylphenol) and poly(2-fluoro-4-(5-fluoro-2-methylphenyl)phenol-co-2-fluoro-5-fluoro-2-methylphenol-co-2-fluoro-5-fluoro-2-methylphenol-co-2-fluoro-5-fluoro-2-methylphenol). It has also been used in the synthesis of pharmaceuticals such as 2-fluoro-4-(5-fluoro-2-methylphenyl)phenol-3-sulfonamide and 2-fluoro-4-(5-fluoro-2-methylphenyl)phenol-3-thiophene.

Properties

IUPAC Name

2-fluoro-4-(5-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-4-10(14)7-11(8)9-3-5-13(16)12(15)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQCBQNSXZAAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684180
Record name 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-04-0
Record name 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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